3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide
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Overview
Description
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a sulfone group, and a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfone group through oxidation reactions. The sulfonamide group is then introduced via sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order sulfone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methylbutyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the sulfone group may enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the tetrahydrothiophene and sulfone groups but differ in their overall structure and specific functional groups.
3-(1,1-dioxothiolan-3-yl)sulfonyl-N-(3-methylbutyl)benzenesulfonamide: This compound is structurally similar but may have different reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C15H23NO6S3 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)sulfonyl-N-(3-methylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C15H23NO6S3/c1-12(2)6-8-16-25(21,22)14-5-3-4-13(10-14)24(19,20)15-7-9-23(17,18)11-15/h3-5,10,12,15-16H,6-9,11H2,1-2H3 |
InChI Key |
ZJNKAETZYDLQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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